5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Overview
Description
5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide is a useful research compound. Its molecular formula is C17H12Cl4N4O3S and its molecular weight is 494.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.935472 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds similar to 5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Büyükkıdan et al., 2013).
Anticancer Activity
Derivatives incorporating phenylaminosulfanyl moieties have been synthesized and shown to display potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Antiviral and Anti-influenza Activity
Novel benzamide-based compounds have demonstrated significant anti-influenza A virus activity, including against the H5N1 subtype. These findings indicate their potential use in developing new treatments for viral infections (Hebishy et al., 2020).
Antimicrobial Evaluation
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activities exceeding that of reference drugs. This suggests their potential application in addressing bacterial and fungal infections (Alsaedi et al., 2019).
Properties
IUPAC Name |
2,4-dichloro-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4O3S/c18-10-2-1-9(13(19)3-10)7-25-8-11(6-23-25)24-17(26)12-4-16(29(22,27)28)15(21)5-14(12)20/h1-6,8H,7H2,(H,24,26)(H2,22,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLHKBJBENJCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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